

Adverse Event Profile of Alpelisib

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Compound Focus: Izorlisib

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Alpelisib is associated with a range of adverse events (AEs), many of which are considered on-target effects related to its mechanism of action [1]. The tables below summarize the key toxicities, their incidence, and characteristics based on clinical studies.

Table 1: Common Adverse Events and Clinical Features

| Adverse Event | Incidence & Severity | Key Clinical Characteristics & Onset |
|----------------------|--------------------------------|--|
| Hyperglycemia | Grade 3: ~33% Grade 4: ~4% [2] | - Early onset (median 15 days) [2] |
| | | <ul style="list-style-type: none">Symptoms: increased thirst, urination, fatigue, confusion [3] Rash Grade 3: ~10% [2] - Early onset (median 13 days) [2]Includes rash, dry skin, blistering, itching [3] Diarrhea Grade 3: ~7% [2] - Later onset (median 139 days) [2] Gastrointestinal Very common [3] - Diarrhea, nausea, vomiting, abdominal pain [3] Fatigue Very common [3] - Cancer-related fatigue [3] Hematological Common [4] [3] - Anemia, lymphopenia, leukopenia [4] [3]Increases infection risk [3] Anorexia Common [4] - Loss of appetite [4] [3] Alopecia Common [4] - Hair thinning or loss [3] Stomatitis Common [1] - Mouth sores, aphthous ulcers [1] Growth Retardation Reported in pediatric populations [4] - Identified in compassionate use for vascular anomalies [4] |

Table 2: Less Common but Serious Adverse Events

| Adverse Event | Clinical Features & Management |
|---------------|--------------------------------|
|---------------|--------------------------------|

| **Pneumonitis** | - Symptoms: shortness of breath, cough, fever [3].

- Manage with treatment interruption and steroids [3]. | | **Severe Cutaneous Reactions** | - Monitor for blistering, rash with flu-like symptoms [3]. | | **Osteonecrosis of the Jaw** | - A serious long-term side effect [3]. |

Proactive Management and Monitoring Protocols

Successful management of alpelisib toxicity relies on proactive monitoring, early intervention, and patient education [1] [2].

Table 3: Monitoring and Prophylaxis Schedule

| Parameter | Baseline | Frequency During Treatment | Notes |
|------------------------------|-------------------------|--|---|
| Fasting Blood Glucose | Yes | Every 1-2 weeks for first 2 cycles, then monthly [2] | Critical for early hyperglycemia detection. |
| HbA1c | Yes | As clinically indicated | |
| Liver Function Tests | Yes | Regularly (as per institutional guidelines) | |
| Renal Function Tests | Yes | Regularly (as per institutional guidelines) | |
| Complete Blood Count | Yes | Regularly (as per institutional guidelines) | Monitor for anemia, leukopenia, lymphopenia [4] [3]. |
| Skin Examination | Yes | At every visit | For early signs of rash. |
| Anti-Rash Prophylaxis | At treatment initiation | As prescribed | Consider prophylactic antihistamines to reduce incidence and severity [2]. |

Troubleshooting FAQs for Common AEs

Q1: How should I manage hyperglycemia in a patient taking alpelisib?

- **Protocol:** Initiate metformin as first-line therapy. Most patients with hyperglycemia (87.1%) required metformin alone or in combination with other agents [2].
- **Monitoring:** Adhere to the fasting blood glucose schedule in Table 3.
- **Dose Modification:** Follow the guidelines in Table 4. Early intervention allows for better AE control and helps maintain a higher dose intensity, which is associated with improved progression-free survival [2].

Q2: What is the recommended strategy for preventing and treating rash?

- **Prevention:** Implement **prophylactic anti-rash medication** (e.g., antihistamines) at the start of treatment. This has been shown to significantly reduce the incidence (26.7% vs. 64.1%) and severity (Grade 3: 11.6% vs. 22.7%) of rash [2].
- **Management:** For established rash, recommend skin moisturizers, avoidance of perfumed products, and use of cotton clothing. Medicate with antihistamines for itching [3].

Q3: How are later-onset toxicities like diarrhea best handled?

- **Monitoring:** Be aware that diarrhea has a later median onset (around 139 days) compared to other AEs [2].
- **Intervention:** Provide patients with anti-diarrheal medications to have on hand. Instruct them to contact their treatment team if they experience diarrhea 3 or more times in 24 hours [3].
- **Dose Modification:** Adhere to the dose reduction and interruption guidelines in Table 4.

Q4: What are the key risk factors for experiencing adverse events on alpelisib?

- **Risk Factors:** Longer treatment duration and previous pharmacological treatment are primary risk factors [4].
- **Protective Factors:** Older baseline age and prior interventional treatment are associated with a lower risk of AEs [4]. For skin disorders, female sex and prior drug treatment are significant risk factors. Growth retardation is independently associated with younger age at medication initiation [4].

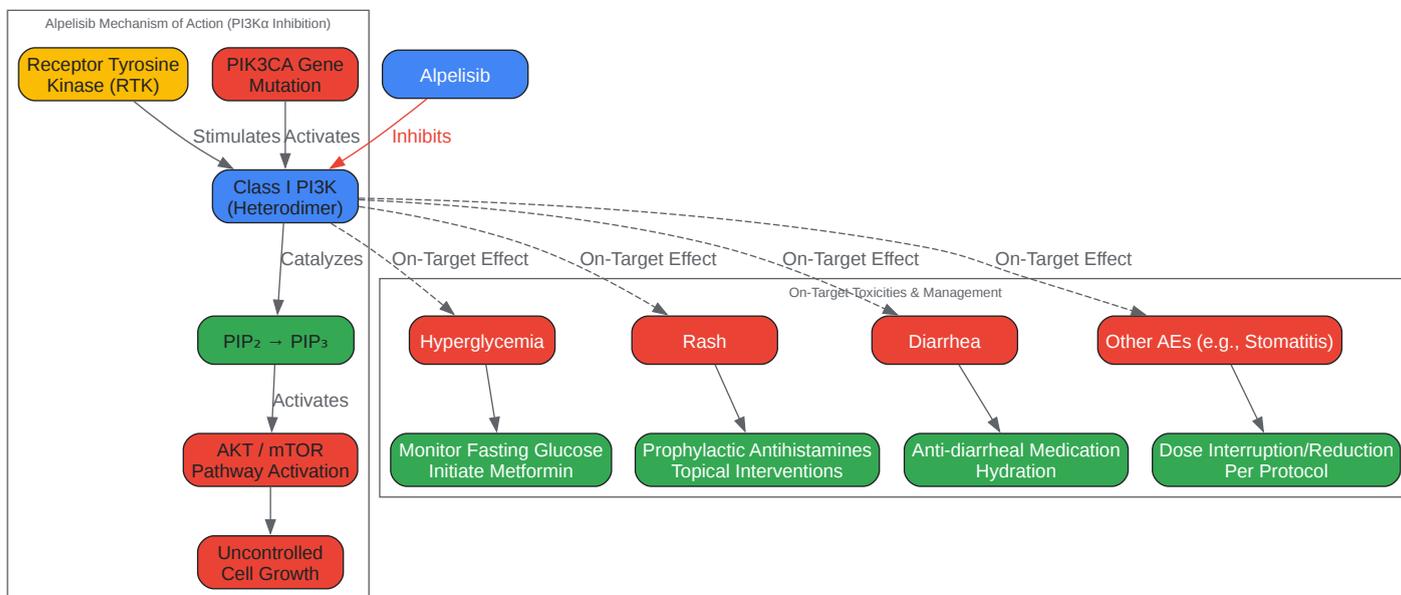
Dose Modification Guidelines

Table 4: Dose Modification Guidelines for Management of Key Toxicities [2]

| Adverse Event | Grade 1 | Grade 2 | Grade 3 | Grade 4 |
|----------------------|---|--|---|---|
| Hyperglycemia | Maintain dose. | Maintain dose. Initiate or optimize oral antidiabetic therapy. | Interrupt alpelisib. Initiate or intensify therapy. Upon recovery to \leq Grade 1, resume at same dose. | Interrupt alpelisib. Initiate or intensify therapy. Upon recovery to \leq Grade 1, resume at reduced dose or permanently discontinue. |
| Rash | Maintain dose. Consider topical interventions. | Maintain dose. Consider topical interventions. | Interrupt alpelisib. Upon recovery to \leq Grade 1, resume at same dose. | Permanently discontinue. |
| Diarrhea | Maintain dose. Provide anti-diarrheal medication. | Maintain dose. Provide anti-diarrheal medication. | Interrupt alpelisib. Upon recovery to \leq Grade 1, resume at same dose. | Permanently discontinue. |

Experimental Pathway & Workflow

The following diagram illustrates the primary mechanism of action of alpelisib and the logical flow for managing its associated toxicities, integrating the protocols and guidelines detailed above.



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